molecular formula C9H11ClFNO2S B2720018 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide CAS No. 1436035-08-3

2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide

Cat. No.: B2720018
CAS No.: 1436035-08-3
M. Wt: 251.7
InChI Key: DBZXNWSYMKIARG-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide is an organic compound with the molecular formula C9H11ClFNO2S It is a derivative of benzenesulfonamide, characterized by the presence of chloro, ethyl, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2-chloro-4-fluoro-5-methylbenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Ethylation: The amino group is ethylated using ethyl iodide in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Biological Studies: The compound is used in studies to understand the interaction of sulfonamide derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in the synthesis of folic acid in microorganisms. This inhibition can lead to the disruption of essential metabolic processes, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-5-nitrobenzenesulfonamide
  • 2-Chloro-N-methyl-4-fluoro-5-methylbenzenesulfonamide
  • 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonic acid

Comparison:

  • 2-Chloro-4-fluoro-5-nitrobenzenesulfonamide: This compound has a nitro group instead of an ethyl group, which can significantly alter its reactivity and biological activity.
  • 2-Chloro-N-methyl-4-fluoro-5-methylbenzenesulfonamide: The presence of a methyl group instead of an ethyl group can affect the compound’s solubility and interaction with biological targets.
  • 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonic acid: The sulfonic acid derivative is more acidic and may have different solubility and reactivity compared to the sulfonamide.

2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO2S/c1-3-12-15(13,14)9-4-6(2)8(11)5-7(9)10/h4-5,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZXNWSYMKIARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1)C)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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